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molecular formula C11H15ClN2O B1367549 2-Chloro-6-(1-methyl-piperidin-4-yloxy)-pyridine

2-Chloro-6-(1-methyl-piperidin-4-yloxy)-pyridine

Cat. No. B1367549
M. Wt: 226.7 g/mol
InChI Key: BBTKOINRHFQQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07608629B2

Procedure details

Add sodium hydride (60% dispersion in mineral oil, 5.4 g, 135.1 mmol) to DMF (100 mL) and cool to 0° C. Add 4-hydroxy-1-methylpiperidine (15.6 g, 135.1 mmol) in DMF (100 mL). Warm the reaction to room temperature over 1 hr., add, in portions, 2,6-dichloropyridine (20.0 g, 135.1 mmol) as a solid. Stir the reaction and heat at 120° C. for 12 hr. Cool the reaction to room temperature and partition between diethyl ether and water. Extract 3 times with diethyl ether, combine organics and wash with saturated aqueous NaCl, dry over MgSO4, and concentrate. Chromatograph (silica gel, eluting with ethylacetate, then 5% 2 M NH3-methanol/ethylacetate), to provide the title compound as a pale yellow liquid (25.5 g, 83% yield). Mass spectrum (ion spray): m/z=227.1 (M+1); 1H NMR: δ (CDCl3, ppm) 7.46 (t, J=7.2 Hz, 15.6 Hz, 1H), 6.82 (d, J=6.3 Hz, 1H), 6.59 (d, J=8.0 Hz, 1H), 5.03 (m, 1H), 2.66 (bs, 2H), 2.28 (bs, 5H), 2.00 (m, 2H), 1.80 (m, 2H); Anal calcd for C11H15ClN2O.0.8H2O: Theory: C, 54.80; H, 6.94; N, 11.62. Found: C, 54.51; H, 6.20; N, 11.60.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][CH:4]1[CH2:9][CH2:8][N:7]([CH3:10])[CH2:6][CH2:5]1.[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14](Cl)[N:13]=1.CN(C=[O:23])C>>[NH3:7].[CH3:4][OH:3].[CH2:17]([O:23][C:4](=[O:3])[CH3:9])[CH3:12].[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([O:3][CH:4]2[CH2:9][CH2:8][N:7]([CH3:10])[CH2:6][CH2:5]2)[N:13]=1 |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
15.6 g
Type
reactant
Smiles
OC1CCN(CC1)C
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Warm
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature over 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
heat at 120° C. for 12 hr
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
CUSTOM
Type
CUSTOM
Details
partition between diethyl ether and water
EXTRACTION
Type
EXTRACTION
Details
Extract 3 times with diethyl ether
WASH
Type
WASH
Details
wash with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
WASH
Type
WASH
Details
Chromatograph (silica gel, eluting with ethylacetate

Outcomes

Product
Name
Type
product
Smiles
N.CO.C(C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
ClC1=NC(=CC=C1)OC1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.5 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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